5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
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Overview
Description
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-fluoro-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole typically involves the reaction of 4-fluoro-3-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.
Cycloaddition: Various dienophiles or dipolarophiles, solvents like toluene or dichloromethane, room temperature to reflux conditions.
Major Products Formed
Reduction: 5-(4-fluoro-3-aminophenyl)-2H-tetrazole.
Substitution: 5-(4-substituted-3-nitrophenyl)-2H-tetrazole derivatives.
Cycloaddition: New heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in materials science for the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and fluoro groups can influence its binding affinity and specificity, while the tetrazole ring can enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-nitrophenyl azide: Similar in structure but with an azide group instead of a tetrazole ring.
5-(4-chloro-3-nitrophenyl)-2H-tetrazole: Similar but with a chloro group instead of a fluoro group.
5-(4-fluoro-3-aminophenyl)-2H-tetrazole: The reduced form of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.
Uniqueness
This compound is unique due to the combination of its fluoro and nitro substituents, which can significantly influence its reactivity and potential applications. The presence of the tetrazole ring also imparts unique properties, such as increased stability and the ability to participate in various cycloaddition reactions.
Properties
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJQZCDGMQSNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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